Carbonic acid, ethyl 1-methyl-3-butenyl ester
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Overview
Description
Ethyl pent-4-en-2-yl carbonate is an organic compound with the molecular formula C8H14O3. . This compound is characterized by the presence of a carbonate ester functional group and an alkene group, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl pent-4-en-2-yl carbonate can be synthesized through various methods. One common approach involves the reaction of pent-4-en-2-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate ester .
Industrial Production Methods
In industrial settings, the production of ethyl pent-4-en-2-yl carbonate may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl pent-4-en-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form pent-4-en-2-ol and ethyl carbonate.
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: The alkene group can undergo oxidation reactions to form epoxides or diols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Major Products Formed
Hydrolysis: Pent-4-en-2-ol and ethyl carbonate.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Epoxides or diols from the alkene group.
Scientific Research Applications
Ethyl pent-4-en-2-yl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl pent-4-en-2-yl carbonate involves its reactivity with nucleophiles and electrophiles. The carbonate ester group can undergo nucleophilic attack, leading to the formation of various products. The alkene group can participate in addition reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Ethyl pent-3-en-2-yl carbonate: Similar structure but with the double bond at a different position.
Trimethyl(pent-4-en-2-yl)silane: Contains a silane group instead of a carbonate ester.
Diethyl pent-4-en-2-yl phosphate: Contains a phosphate group instead of a carbonate ester.
Uniqueness
Ethyl pent-4-en-2-yl carbonate is unique due to its combination of a carbonate ester and an alkene group, providing a versatile platform for various chemical transformations.
Properties
CAS No. |
849820-21-9 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl pent-4-en-2-yl carbonate |
InChI |
InChI=1S/C8H14O3/c1-4-6-7(3)11-8(9)10-5-2/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
QIPSWDZFQPDJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)CC=C |
Origin of Product |
United States |
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